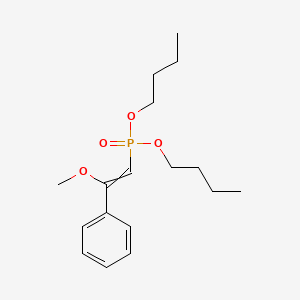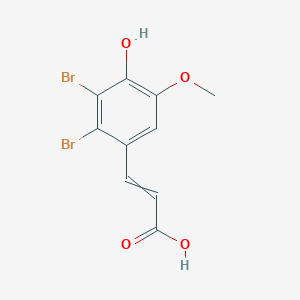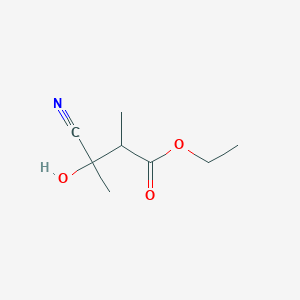![molecular formula C14H15NO3S B14591444 2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid CAS No. 61329-11-1](/img/structure/B14591444.png)
2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of thiazole derivatives, including 2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid, may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require heating or cooling to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring, leading to a diverse array of derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects . Additionally, the phenyl group can enhance the compound’s binding affinity to its molecular targets, increasing its potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An anticancer drug containing a thiazole ring.
Uniqueness
2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the propanoic acid moiety enhances its potential for diverse applications in various fields, distinguishing it from other thiazole derivatives .
Eigenschaften
CAS-Nummer |
61329-11-1 |
|---|---|
Molekularformel |
C14H15NO3S |
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
2-methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid |
InChI |
InChI=1S/C14H15NO3S/c1-14(2,13(16)17)18-8-11-9-19-12(15-11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
KFBOSZMMAAUQKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)OCC1=CSC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-](/img/structure/B14591384.png)





![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane](/img/structure/B14591420.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)

![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)
